CCR5 Binding Affinity: Anibamine vs. Other Natural Antagonists
Anibamine demonstrates a 40- to 60-fold higher binding affinity for the CCR5 receptor compared to other natural CCR5 antagonists discovered in the same screening campaign. Specifically, Anibamine competed for binding of 125I-gp120 to human CCR5 with an IC50 of 1 µM, while Ophiobolin C and 19,20-Epoxycytochalasin Q exhibited IC50 values of 40 µM and 60 µM, respectively [1]. This significant potency difference establishes Anibamine as the most promising natural product lead for targeting CCR5.
| Evidence Dimension | CCR5 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1 µM |
| Comparator Or Baseline | Ophiobolin C: 40 µM; 19,20-Epoxycytochalasin Q: 60 µM |
| Quantified Difference | 40-fold lower IC50 vs. Ophiobolin C; 60-fold lower vs. 19,20-Epoxycytochalasin Q |
| Conditions | Competition binding assay using 125I-gp120 against human CCR5 |
Why This Matters
This superior affinity makes Anibamine the preferred choice over other natural products for CCR5-targeted research programs.
- [1] Jayakumar, S., Gunaherath, G. M. K. B., Gunatilaka, A. A. L., & Kingston, D. G. I. (2004). Isolation and structure of antagonists of chemokine receptor (CCR5). Journal of Natural Products, 67(6), 1036-1038. View Source
